

Technical Guide: 3-Acetyloxindole – Structure, Synthesis, and Medicinal Utility

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-ACETYLOXINDOLE

CAS No.: 17266-70-5

Cat. No.: B098130

[Get Quote](#)

Executive Summary

3-Acetyloxindole (also known as 3-acetyl-2-oxindole or 3-(1-hydroxyethylidene)indolin-2-one) is a critical bicyclic heterocyclic intermediate. It serves as a versatile pharmacophore in the development of ATP-competitive kinase inhibitors (e.g., VEGFR, PDGFR, and CDK families). Its chemical utility stems from the high acidity of the C3 position, allowing for facile Knoevenagel condensations, alkylations, and heterocyclization reactions to form spiro-oxindoles and pyrazolo-fused systems.

Chemical Structure and Tautomerism

The reactivity of **3-acetyloxindole** is defined by its keto-enol tautomerism.^[1] Unlike simple ketones, the enol form of **3-acetyloxindole** is thermodynamically stabilized by a strong intramolecular hydrogen bond between the enol hydroxyl and the C2-carbonyl oxygen, forming a pseudo-six-membered ring.

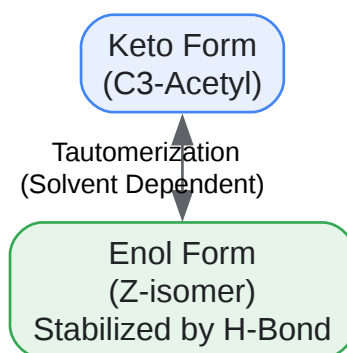
Tautomeric Equilibrium

In solution (e.g., DMSO-d₆ or CDCl₃), the compound exists in a dynamic equilibrium between the C3-keto form and the exocyclic enol form.

- Keto Form: 3-acetyl-1,3-dihydro-2H-indol-2-one
- Enol Form: (Z)-3-(1-hydroxyethylidene)indolin-2-one (Dominant in non-polar solvents due to H-bonding).

Structural Visualization (DOT)

The following diagram illustrates the tautomeric shift and the stabilizing H-bond network.



[Click to download full resolution via product page](#)

Figure 1: Tautomeric equilibrium between the C3-keto and Z-enol forms of **3-acetyloxindole**.

Physicochemical Properties

The following data summarizes the core properties relevant to handling and characterization.

| Property | Value / Description |
|-------------------------------|--|
| IUPAC Name | 3-Acetyl-1,3-dihydro-2H-indol-2-one |
| CAS Number | 22533-63-7 (Note: distinct from 3-acetylindole 703-80-0) |
| Molecular Formula | C ₁₀ H ₉ NO ₂ |
| Molecular Weight | 175.19 g/mol |
| Acidity (pKa) | ~10.5 (C3-H), highly acidic due to flanking carbonyls |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water. ^{[2][3][4]} |
| Appearance | Tan to pale yellow solid (often crystalline). |
| ¹ H NMR Signatures | Enol -OH: δ ~13–14 ppm (broad sing, D ₂ O exchangeable)NH: δ ~10–11 ppmMethyl: δ ~2.5 ppm (singlet) |

Synthesis Methodologies

The most robust route to **3-acetyloxindole** is the Claisen Condensation of oxindole with an acetate ester. This method avoids the regioselectivity issues often seen with direct acylation of indoles.

Protocol: Claisen Condensation

Objective: Synthesis of 3-acetyl-2-oxindole from oxindole and ethyl acetate.

Reagents:

- Oxindole (1.0 eq)
- Ethyl Acetate (Solvent & Reagent, excess)
- Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (1.1 – 1.2 eq)

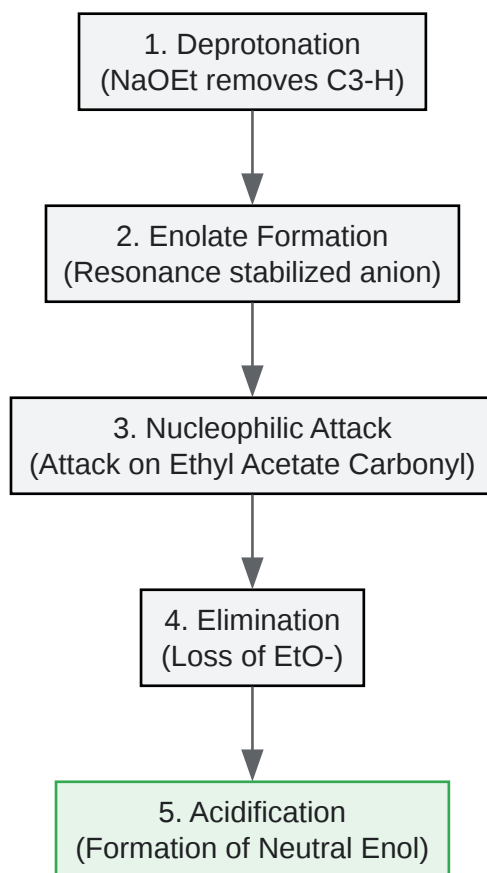
- Ethanol (anhydrous)

Step-by-Step Workflow:

- Activation: In a flame-dried flask under Argon, dissolve Sodium metal (1.2 eq) in anhydrous ethanol to generate fresh NaOEt.
- Deprotonation: Cool to 0°C. Add Oxindole (1.0 eq) portion-wise. The solution will turn yellow/orange as the C3-anion forms.
- Acylation: Add Ethyl Acetate (1.5 eq) dropwise.
- Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (formation of a polar spot).
- Workup:
 - Cool to room temperature.^[5] The sodium salt of the product may precipitate.
 - Acidify carefully with 1M HCl to pH ~3–4. The product will precipitate as a solid.
 - Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Reaction Mechanism Diagram

The mechanism involves the formation of an enolate followed by nucleophilic acyl substitution.



[Click to download full resolution via product page](#)

Figure 2: Mechanistic pathway for the Claisen condensation synthesis of **3-acetyloxindole**.

Medicinal Chemistry Applications

3-Acetyloxindole is a "privileged structure" because it can be rapidly diversified into libraries of bioactive compounds.

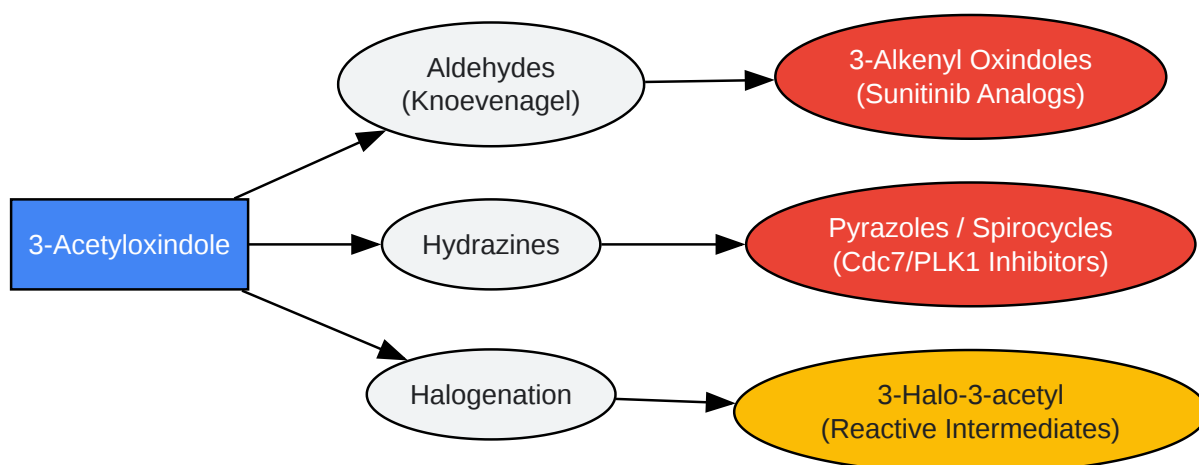
Kinase Inhibitor Scaffolds

The oxindole core mimics the purine ring of ATP, allowing it to bind into the hinge region of kinases.

- Knoevenagel Products: Condensation with aldehydes yields 3-alkenyl-2-oxindoles, structurally related to Sunitinib (Sutent), used in treating renal cell carcinoma.

- Pyrazolo-oxindoles: Reaction of **3-acetyloxindole** with hydrazines yields tricyclic pyrazolo[4,3-c]quinolines or spiro-pyrazoles, which are potent inhibitors of PLK1 and Aurora Kinases.

Synthetic Utility Diagram



[Click to download full resolution via product page](#)

Figure 3: Divergent synthetic applications of **3-acetyloxindole** in drug discovery.

References

- Synthesis of Oxindoles: "Oxindole Synthesis - Organic Chemistry Portal." Organic Chemistry Portal. [Link](#)
- Tautomerism in Beta-Dicarbonyls: "Tautomerism Detected by NMR." Encyclopedia.pub.[6] [Link](#)
- Kinase Inhibitor Design: "Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds." PMC - NIH. [Link](#)
- Cdc7 Inhibitors: "The Azaindole Framework in the Design of Kinase Inhibitors." PMC - NIH. [Link](#)
- Knoevenagel Condensation: "Knoevenagel Condensation - Organic Chemistry Portal." Organic Chemistry Portal. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. NMR and molecular orbital studies of isomerism and tautomerism in oximes of 2-acyl cyclic 1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 4. ¹H and ¹³C NMR spectra of α -heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chemjournal.com [chemjournal.com]
- 6. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- To cite this document: BenchChem. [Technical Guide: 3-Acetyloxindole – Structure, Synthesis, and Medicinal Utility]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098130/docs#technical-guide-3-acetyloxindole-structure-synthesis-and-medicinal-utility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)